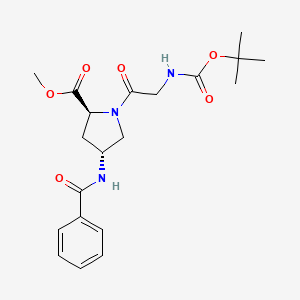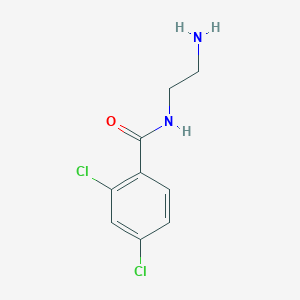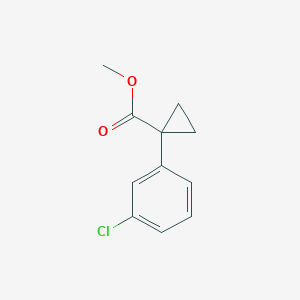
Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate
Overview
Description
“Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate” is a chemical compound with the molecular formula C11H11ClO2. It is a derivative of cyclopropanecarboxylate, which is a type of cycloalkane . Cycloalkanes are organic compounds that contain a ring of carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H11ClO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 . This indicates that the compound contains a cyclopropane ring with a carboxylate group and a 3-chlorophenyl group attached to it.Scientific Research Applications
1. Synthesis of Heterocycles and Organic Compounds
Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate has been used in the synthesis of various spirocyclopropane anellated heterocyclic carboxylates and other organic compounds. The compound reacts with bidentate nucleophiles to yield diverse molecular structures, such as seven-membered lactams and carbapenam derivatives, demonstrating its utility in organic synthesis and medicinal chemistry (Meijere et al., 1989).
2. Chiral Ligands in Asymmetric Synthesis
It also plays a role in the synthesis of chiral diphosphine ligands. Such ligands, when used in palladium complexes, can facilitate asymmetric allylic alkylation, which is a key step in the synthesis of optically active compounds. This application is significant in developing pharmaceuticals and other chiral substances (Okada et al., 1992).
3. Polymerization Applications
In the field of polymer science, this compound has been utilized in the radical homopolymerization of certain cyclic monomers. It is instrumental in forming polymers with specific properties, such as glass transition temperatures, indicating its significance in the development of new materials (Moszner et al., 2003).
4. Lewis Acid-Catalyzed Reactions
The compound is involved in Lewis acid-catalyzed reactions, such as the ring-opening of cyclopropanes with amine nucleophiles. This method has been applied in the enantioselective synthesis of significant compounds, showcasing its utility in stereochemically controlled synthetic processes (Lifchits & Charette, 2008).
5. Synthesis of Bioactive Molecules
This compound is integral in synthesizing various bioactive molecules. For instance, the transformation of cyclopropane into esters, alcohols, and acids, and their role as enzyme inhibitors, highlights its application in medicinal chemistry and drug discovery (Boztaş et al., 2019).
6. Environmental and Biological Monitoring
Additionally, its derivatives are important in environmental and biological monitoring, particularly in the analysis of pyrethroid metabolites in human urine. This application is crucial for understanding the exposure and effects of pesticides on human health (Arrebola et al., 1999).
properties
IUPAC Name |
methyl 1-(3-chlorophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOSXLRFBBFQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate](/img/structure/B3170350.png)

![N-{4-[(6-methyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-5-yl)amino]phenyl}acetamide](/img/structure/B3170378.png)
![Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate](/img/structure/B3170384.png)
![6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B3170390.png)
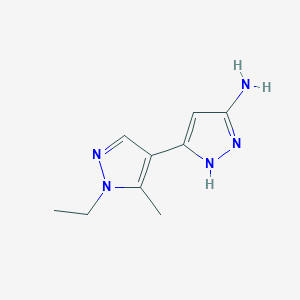

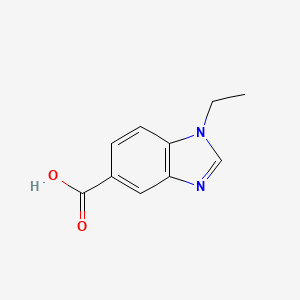

![1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine](/img/structure/B3170417.png)


